Cas no 34954-40-0 (4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide)
34954-40-0 structure
Product Name:4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide
CAS-nummer:34954-40-0
MF:C10H13NO3S
MW:227.280121564865
CID:1467390
PubChem ID:2272668
Update Time:2025-04-20
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfonamide, 4-methoxy-N-2-propenyl-
- N-((p-methoxyphenyl)sulfonyl)allylamine
- Z45529917
- G34533
- Cambridge id 6207787
- 4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide
- N-allyl-4-methoxybenzenesulfonamide
- Oprea1_142117
- SR-01000065950
- AKOS000383805
- 4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- EN300-15867
- 4-methoxy-N-prop-2-enylbenzenesulfonamide
- Oprea1_161684
- 34954-40-0
- AG-690/15441035
- CS-0235568
- SR-01000065950-1
- STL416877
- 4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide
-
- Inchi: 1S/C10H13NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h3-7,11H,1,8H2,2H3
- InChI-sleutel: HJVOPKJMILBWRI-UHFFFAOYSA-N
- LACHT: S(C1C=CC(=CC=1)OC)(NCC=C)(=O)=O
Berekende eigenschappen
- Exacte massa: 227.06169
- Monoisotopische massa: 227.06161445g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 5
- Complexiteit: 286
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 63.8Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 352.1±52.0 °C at 760 mmHg
- Vlampunt: 166.7±30.7 °C
- PSA: 55.4
- Dampfdruk: 0.0±0.8 mmHg at 25°C
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M343328-25mg |
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343328-50mg |
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M343328-250mg |
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 250mg |
$ 230.00 | 2022-06-03 | ||
| Enamine | EN300-15867-0.05g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-15867-0.1g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-15867-0.25g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-15867-0.5g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-15867-1.0g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-15867-2.5g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-15867-5.0g |
4-methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
34954-40-0 | 98% | 5.0g |
$743.0 | 2023-02-09 |
4-Methoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide Gerelateerde literatuur
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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